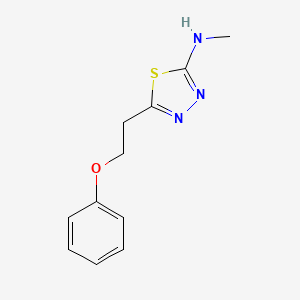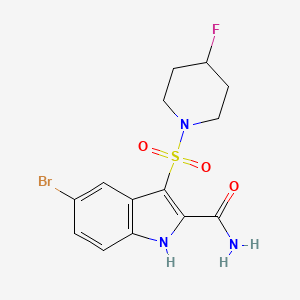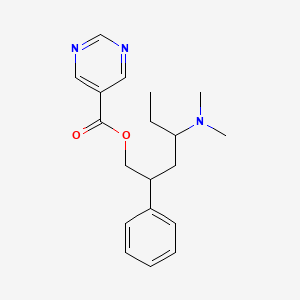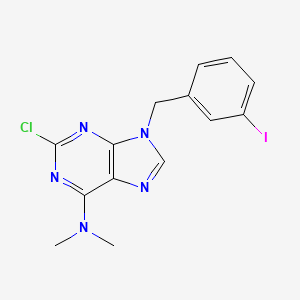
9H-Purin-6-amine, 2-chloro-9-((3-iodophenyl)methyl)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-9-(3-iodobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an adenosine receptor antagonist .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(3-iodobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves multiple steps, starting from commercially available purine derivatives. The key steps include:
Halogenation: Introduction of the chlorine atom at the 2-position of the purine ring.
N-Alkylation: Introduction of the N,N-dimethyl group at the 9-position.
Benzylation: Attachment of the 3-iodobenzyl group to the purine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-Chloro-9-(3-iodobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The purine ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The 3-iodobenzyl group can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
科学的研究の応用
2-Chloro-9-(3-iodobenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly adenosine receptors.
作用機序
The compound exerts its effects primarily through its interaction with adenosine receptors. It acts as an antagonist, blocking the action of adenosine at these receptors. This can modulate various physiological processes, including neurotransmission, inflammation, and immune responses. The molecular targets include the A1, A2A, A2B, and A3 subtypes of adenosine receptors, with a particular affinity for the A3 subtype .
類似化合物との比較
Similar Compounds
2-Chloro-N6-(3-iodobenzyl)adenosine-5’-N-methyluronamide: Another adenosine receptor antagonist with similar structural features.
4’-Selenoadenosine-5’-N,N-dimethyluronamide derivatives: Compounds with modifications at the 4’ position, showing high affinity for adenosine receptors.
Uniqueness
2-Chloro-9-(3-iodobenzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and receptor selectivity. Its combination of chlorine and 3-iodobenzyl groups enhances its binding affinity and specificity for adenosine receptors, particularly the A3 subtype .
特性
CAS番号 |
115204-63-2 |
|---|---|
分子式 |
C14H13ClIN5 |
分子量 |
413.64 g/mol |
IUPAC名 |
2-chloro-9-[(3-iodophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H13ClIN5/c1-20(2)12-11-13(19-14(15)18-12)21(8-17-11)7-9-4-3-5-10(16)6-9/h3-6,8H,7H2,1-2H3 |
InChIキー |
NWPDNIKYEKZPBE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


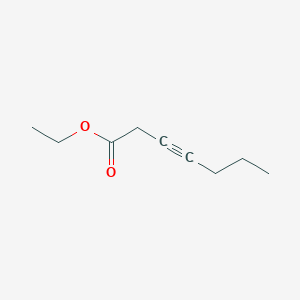
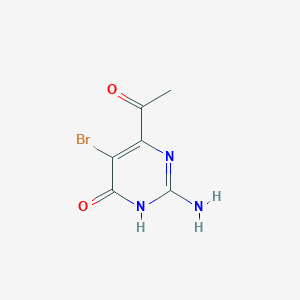
![3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine](/img/structure/B12917212.png)
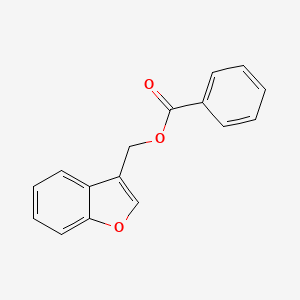

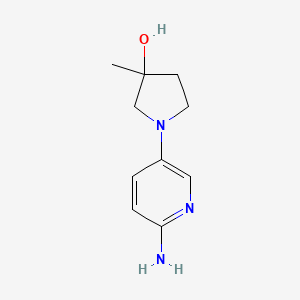
![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)
![5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12917263.png)

![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)

